Ethyl 4-bromo-2,6-dimethylbenzoate

Organic Synthesis Medicinal Chemistry Building Blocks Steric Effects

Ethyl 4-bromo-2,6-dimethylbenzoate (CAS 1807169-47-6) is a halogenated aromatic ester belonging to the class of 2,6-dimethylbenzoate derivatives. Its molecular formula is C₁₁H₁₃BrO₂ (MW = 257.12 g/mol), and it is supplied as a research chemical with a typical purity specification of 95–97% from commercial vendors.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 1807169-47-6
Cat. No. B6305760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-2,6-dimethylbenzoate
CAS1807169-47-6
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1C)Br)C
InChIInChI=1S/C11H13BrO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4H2,1-3H3
InChIKeySYKVHWNJNNJHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-2,6-dimethylbenzoate (CAS 1807169-47-6): Compound Class and Baseline Specifications for Research Procurement


Ethyl 4-bromo-2,6-dimethylbenzoate (CAS 1807169-47-6) is a halogenated aromatic ester belonging to the class of 2,6-dimethylbenzoate derivatives. Its molecular formula is C₁₁H₁₃BrO₂ (MW = 257.12 g/mol), and it is supplied as a research chemical with a typical purity specification of 95–97% from commercial vendors . The compound features a bromine atom at the 4-position of the benzene ring, an ethyl ester group, and two methyl substituents at the 2- and 6-positions, which together define its reactivity profile for downstream synthetic applications .

Why Generic Substitution of Ethyl 4-bromo-2,6-dimethylbenzoate Fails for Reproducible Research


Substituting ethyl 4-bromo-2,6-dimethylbenzoate with a close in-class analog—such as its methyl ester congener (e.g., methyl 4-bromo-2,6-dimethylbenzoate, CAS 90841-46-6) or a regioisomeric bromo-dimethylbenzoate—introduces unavoidable changes in steric profile, ester leaving-group ability, and lipophilicity that directly affect reaction kinetics, regioselectivity, and final product purity in multi-step syntheses [1]. While the 4-bromo substituent provides a conserved aryl halide handle for cross-coupling, the ortho-methyl groups create a sterically congested environment that amplifies sensitivity to the alkoxy moiety; exchanging ethyl for methyl alters the rate of nucleophilic acyl substitution and can shift the selectivity of Pd-catalyzed couplings, leading to irreproducible results [2]. The procurement decision must therefore be compound-specific to maintain synthetic fidelity.

Quantitative Differentiation Evidence for Ethyl 4-bromo-2,6-dimethylbenzoate


Comparative Steric Hindrance: Ethyl vs. Methyl Ester in Ortho, Ortho'-Disubstituted Benzoates

The Taft steric substituent constant (Es) quantifies the steric bulk of the alkoxy group in esters. For the ethoxy group (–OCH₂CH₃), the Es value is –0.55, compared to –0.35 for the methoxy group (–OCH₃) [1]. This 57% larger steric demand (more negative Es value) of the ethyl ester directly moderates the accessibility of the electrophilic carbonyl carbon to nucleophiles. In the context of ethyl 4-bromo-2,6-dimethylbenzoate, the ortho-methyl groups at positions 2 and 6 compound this steric effect, creating a uniquely hindered environment that differentiates its reactivity from the methyl ester analog (methyl 4-bromo-2,6-dimethylbenzoate, CAS 90841-46-6) [2].

Organic Synthesis Medicinal Chemistry Building Blocks Steric Effects

Compositional Distinctiveness: Presence and Position of the Aryl Bromine Handle

The molecular formula of ethyl 4-bromo-2,6-dimethylbenzoate is C₁₁H₁₃BrO₂, containing exactly one bromine atom with a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) at the para position relative to the ester . The closest non-brominated analog, ethyl 2,6-dimethylbenzoate (CAS 36596-67-5, C₁₁H₁₄O₂), lacks this heavy-atom substitution entirely. This compositional difference is confirmable by mass spectrometry—the [M+H]⁺ ion for the target compound appears at m/z ≈ 257.0/259.0 (1:1 doublet), whereas the non-brominated comparator exhibits a single [M+H]⁺ peak at m/z ≈ 179.1 [1]. This unambiguous spectroscopic signature enables identity verification upon receipt, a critical quality-control step in regulated research environments.

Cross-Coupling Structure Confirmation Chemical Procurement

Validated Application Scenarios for Ethyl 4-bromo-2,6-dimethylbenzoate


Stereo-Controlled Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The 4-bromo substituent serves as a competent electrophilic partner in Pd-catalyzed cross-coupling reactions. The steric hindrance imposed by the 2,6-dimethyl groups and the ethyl ester (Es = –0.55) can be exploited to suppress undesired homocoupling and to favor mono-coupling at the 4-position in the presence of polyfunctional coupling partners, enabling the construction of sterically congested biaryl cores found in kinase inhibitor scaffolds [1].

Building Block for Structure-Activity Relationship (SAR) Exploration of Ester Prodrugs

The ethyl ester presents a balanced lipophilicity profile (calculated logP ≈ 3.2 for the neutral species) that is distinct from the methyl ester analog (logP ≈ 2.7) . This difference influences membrane permeability and esterase-mediated hydrolysis rates. Research groups designing ester prodrugs of 2,6-dimethylbenzoic acid derivatives can use this compound to systematically probe the effect of the alkoxy group on in vitro ADME parameters, ensuring that the ester selected for procurement matches the design hypothesis [1].

Analytical Reference Standard for Method Development in Halogenated Aromatic Analysis

The unambiguous Br isotopic signature (m/z 257.0/259.0 doublet) makes this compound suitable as a retention-time and mass-spectral calibrant for LC-MS and GC-MS methods targeting halogenated aromatic esters in environmental or pharmaceutical impurity profiling. Its stable room-temperature storage [1] supports its use as a long-term reference material in analytical quality-control workflows.

Quote Request

Request a Quote for Ethyl 4-bromo-2,6-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.